molecular formula C24H21ClN2OS2 B12031044 2-[(3-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(3-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12031044
M. Wt: 453.0 g/mol
InChI Key: CJPDAJCWHJJRNS-UHFFFAOYSA-N
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Description

  • This compound has the chemical formula C24H21ClN2OS2 and a molecular weight of 453.029 g/mol .
  • It belongs to the class of benzothienopyrimidinones .
  • The structure consists of a benzothiophene ring fused with a pyrimidine ring , and it contains a chlorobenzyl group and a methylphenyl group.
  • The compound’s systematic name is quite a mouthful, but it reflects its unique structure and functional groups.
  • Preparation Methods

    • Synthetic Routes : While specific synthetic routes may vary, one common approach involves the condensation of appropriate precursors under suitable conditions.
    • Reaction Conditions : These typically involve refluxing the reactants in a solvent (such as DMF or DMSO) with a base (e.g., potassium carbonate) to form the target compound.
    • Industrial Production : Unfortunately, detailed industrial production methods are not widely available due to the compound’s rarity.
  • Chemical Reactions Analysis

    • Reactivity : The compound can undergo various reactions, including oxidation , reduction , and substitution .
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can convert the sulfide group to a sulfoxide or sulfone.
      • Reduction : Reducing agents like sodium borohydride (NaBH4) can reduce the carbonyl group.
      • Substitution : The chlorobenzyl group can be substituted using nucleophiles (e.g., amines or thiols ).
    • Major Products : These reactions yield derivatives with modified functional groups.
  • Scientific Research Applications

    • Chemistry : Researchers explore its reactivity and use it as a building block for novel compounds.
    • Biology : Investigating its interactions with biological macromolecules (e.g., enzymes, receptors).
    • Medicine : Potential applications in drug discovery due to its unique structure.
    • Industry : Limited information, but it could find use in materials science or organic electronics.
  • Mechanism of Action

    • Targets : The compound likely interacts with specific proteins or enzymes.
    • Pathways : Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C24H21ClN2OS2

    Molecular Weight

    453.0 g/mol

    IUPAC Name

    2-[(3-chlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

    InChI

    InChI=1S/C24H21ClN2OS2/c1-15-9-11-18(12-10-15)27-23(28)21-19-7-2-3-8-20(19)30-22(21)26-24(27)29-14-16-5-4-6-17(25)13-16/h4-6,9-13H,2-3,7-8,14H2,1H3

    InChI Key

    CJPDAJCWHJJRNS-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=CC=C4)Cl)SC5=C3CCCC5

    Origin of Product

    United States

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